molecular formula C7H13NaO2S B8094185 Sodium;2-ethylsulfanylpentanoate

Sodium;2-ethylsulfanylpentanoate

Cat. No.: B8094185
M. Wt: 184.23 g/mol
InChI Key: QKMKUYOJKYUZAX-UHFFFAOYSA-M
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Description

Sodium 2-ethylsulfanylpentanoate is a sodium salt derived from 2-ethylsulfanylpentanoic acid. Its structure comprises a five-carbon pentanoate backbone with an ethylsulfanyl (-S-CH₂CH₃) group at the second carbon position and a sodium carboxylate (-COO⁻Na⁺) group at the terminal carbon.

Properties

IUPAC Name

sodium;2-ethylsulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S.Na/c1-3-5-6(7(8)9)10-4-2;/h6H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMKUYOJKYUZAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)[O-])SCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between Sodium 2-ethylsulfanylpentanoate and related sulfanyl esters and carboxylates.

Compound Name CAS Number Molecular Formula Key Structural Features Functional Groups Notable Properties (Inferred/Reported)
Sodium 2-ethylsulfanylpentanoate Not reported C₇H₁₁NaO₂S Pentanoate chain, ethylsulfanyl at C2 Sodium carboxylate, thioether High water solubility (expected for sodium salts), moderate lipophilicity due to ethyl group
Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate 62953-89-3 C₁₂H₁₆O₂S Propanoate chain, aryl-sulfanyl at C2 Ester, thioether Lower water solubility (ester form), increased stability from aromatic group
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate 33280-93-2 C₁₀H₁₇NO₃S Butanoate chain, methylsulfanyl at C4, acetylamino at C2 Ester, thioether, amide Enhanced polarity from amide group; potential for hydrogen bonding
Sodium naphthalene-2-sulphonate 532-02-5 C₁₀H₇NaO₃S Naphthalene ring with sulfonate group Sodium sulfonate, aromatic High solubility in polar solvents; used as a surfactant

Structural and Functional Analysis

  • The ethylsulfanyl group contributes moderate lipophilicity, whereas methylsulfanyl (as in the butanoate derivative from ) would increase polarity slightly . Aryl-sulfanyl groups (e.g., 3-methylphenyl in ) introduce steric bulk and π-π interactions, improving thermal stability but reducing solubility in polar solvents .
  • Functional Groups: Sodium carboxylate salts (e.g., Sodium 2-ethylsulfanylpentanoate and Sodium naphthalene-2-sulphonate) exhibit higher water solubility than ester derivatives due to ionic character. Esters like those in and are more lipophilic, making them suitable for organic-phase reactions . The acetylamino group in ’s compound introduces hydrogen-bonding capacity, which could enhance biodegradability or interaction with biological targets .
  • Reactivity :

    • Thioether (-S-) groups in all compounds are susceptible to oxidation, forming sulfoxides or sulfones. Sodium carboxylates may act as ligands for metal ions, whereas esters are more likely to undergo hydrolysis under acidic/basic conditions .

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